3-Iodo-2,5-dimethylthiophene

Descripción

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic compound containing a single sulfur atom, with the chemical formula C₄H₄S. derpharmachemica.com Structurally analogous to benzene (B151609) and pyrrole, thiophene and its derivatives are fundamental components in the vast world of heterocyclic chemistry. derpharmachemica.comcognizancejournal.com Their discovery was noted as a contaminant in benzene, and they exhibit many similar reactions to benzene derivatives due to their aromatic nature. derpharmachemica.comcognizancejournal.com

The significance of thiophene derivatives spans multiple scientific disciplines. In medicinal chemistry, the thiophene nucleus is a privileged scaffold, forming the core of numerous pharmacologically active compounds. derpharmachemica.comcognizancejournal.comnih.gov These derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antihypertensive, antiviral, and anticancer properties. cognizancejournal.comnih.gov The versatility of the thiophene ring allows medicinal chemists to design and synthesize novel drug candidates with improved pharmacological profiles. nih.govresearchgate.net

Beyond pharmaceuticals, thiophene derivatives are crucial in materials science. They are integral to the development of π-conjugated polymers, organic conductors, and organic light-emitting diodes (OLEDs). biosynth.comiucr.org Their ability to form stable, extended π-systems makes them ideal for applications in optoelectronics and molecular electronics. biosynth.com The physicochemical resemblance between thiophene and benzene compounds, such as similar boiling points, is a classic example of bioisosterism, further highlighting their importance in designing functional molecules. cognizancejournal.com

Role of Halogenation in Thiophene Functionalization

Halogenation is a fundamental and highly efficient method for the functionalization of thiophene rings. derpharmachemica.com Thiophenes undergo halogenation reactions readily, often at significantly faster rates than benzene. derpharmachemica.com The introduction of a halogen atom (F, Cl, Br, I) onto the thiophene core provides a reactive handle for subsequent chemical transformations, making halogenated thiophenes highly valuable synthetic intermediates.

The carbon-halogen bond in a halogenated thiophene can be strategically employed in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. smolecule.comresearchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex and highly substituted thiophene-based structures. The nature of the halogen atom plays a critical role in the reactivity of the substrate; for instance, the reactivity generally increases from chlorine to iodine in many catalytic cycles. researchgate.net This differential reactivity is exploited in catalyst transfer polycondensation to synthesize well-defined π-conjugated polymers. researchgate.net

Furthermore, modern catalytic methods, such as rhodium-catalyzed C-H activation, have enabled the regioselective halogenation of thiophenes and other electron-rich heterocycles. acs.org This provides precise control over the position of functionalization, which is crucial for the rational design and synthesis of target molecules with specific properties. An operationally simple cascade approach using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can also lead to dihydrothiophenes and thiophenes through an electrophilic halogenation followed by intramolecular cyclization. acs.org

Overview of 3-Iodo-2,5-dimethylthiophene within the Context of Iodothiophenes

Iodothiophenes are a specific class of halogenated thiophenes that contain one or more iodine atoms attached to the thiophene ring. ontosight.ai Due to the relatively low strength of the carbon-iodine bond, iodothiophenes are particularly reactive and serve as excellent precursors in a multitude of synthetic transformations, especially in metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Their high reactivity makes them preferred substrates for introducing new functional groups onto the thiophene scaffold. researchgate.net

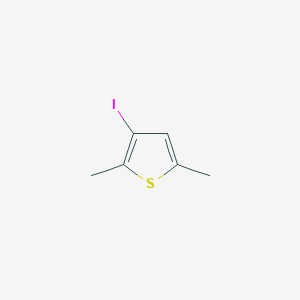

Within this class of compounds, This compound is a notable derivative. It is a substituted thiophene characterized by an iodine atom at the 3-position and methyl groups at the 2- and 5-positions of the thiophene ring. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40197-02-2 biosynth.com |

| Molecular Formula | C₆H₇IS biosynth.com |

| Molecular Weight | 238.09 g/mol biosynth.com |

| Canonical SMILES | CC1=CC(=C(S1)C)I biosynth.com |

| Refractive Index (n20/D) | 1.6108 google.comgoogleapis.com |

| XLogP3 | 3.1 parkwayscientific.com |

| Complexity | 84.6 parkwayscientific.com |

This table presents key physical and chemical identifiers for this compound.

The synthesis of this compound can be accomplished through several routes. One common method involves the direct iodination of 2,5-dimethylthiophene (B1293386). smolecule.com Another established procedure is the reaction of 3-bromo-2,5-dimethylthiophene (B1269913) with copper(I) iodide in a polar aprotic solvent like quinoline (B57606) at elevated temperatures. google.comgoogleapis.com

This compound is primarily utilized as a versatile intermediate in organic synthesis. biosynth.com Its utility is demonstrated in its conversion to a Grignard reagent, which can then react with other electrophiles to form more complex molecules. rsc.org This reactivity has been harnessed in the synthesis of novel photochromic materials, such as diarylethene-based linkers for metal-organic frameworks (MOFs), highlighting its importance in the development of advanced functional materials. biosynth.comrsc.org It is also a key reactant in Suzuki coupling reactions for creating bisaryl compounds. ambeed.comtubitak.gov.trtubitak.gov.tr

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | - | C₆H₇IS |

| Thiophene | - | C₄H₄S |

| Benzene | - | C₆H₆ |

| Pyrrole | - | C₄H₅N |

| 3-Bromo-2,5-dimethylthiophene | - | C₆H₇BrS |

| Copper(I) iodide | Cuprous iodide | CuI |

| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ |

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodo-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOXGOWAOZUVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305462 | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40197-02-2 | |

| Record name | 40197-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 2,5 Dimethylthiophene

Direct Iodination Approaches for Alkylthiophenes

Direct iodination involves the electrophilic substitution of a hydrogen atom on the thiophene (B33073) ring with an iodine atom. The methyl groups at the 2- and 5-positions of 2,5-dimethylthiophene (B1293386) are electron-donating, thus activating the ring towards electrophilic attack, primarily at the 3- and 4-positions.

A common and efficient method for the iodination of thiophene derivatives utilizes N-Iodosuccinimide (NIS) as the iodine source in the presence of an acid catalyst. researchgate.net The acid activates the NIS, enhancing its electrophilicity. Various acids, such as trifluoroacetic acid, 4-toluenesulfonic acid, or sulfuric acid, can be employed to facilitate the reaction. researchgate.netorganic-chemistry.org For 2,5-dimethylthiophene, the reaction proceeds by adding NIS to a solution of the thiophene in a suitable solvent, followed by the addition of the acid catalyst. This approach is often favored for its relatively mild conditions and high yields. organic-chemistry.org

Table 1: Direct Iodination of Aromatic Compounds with N-Iodosuccinimide

| Reactant | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,5-Dimethylthiophene | Trifluoroacetic Acid (cat.) | Acetonitrile, RT | 3-Iodo-2,5-dimethylthiophene | High |

Note: This table presents generalized conditions and outcomes for iodination using NIS. Specific yields for this compound may vary based on precise reaction parameters.

A primary challenge in the direct halogenation of substituted thiophenes is controlling the regioselectivity. rsc.org While the 2,5-dimethyl substitution pattern directs iodination to the electronically equivalent 3- and 4-positions, achieving mono-substitution is crucial. Over-iodination can occur, leading to the formation of 3,4-diiodo-2,5-dimethylthiophene. Furthermore, if the starting alkylthiophene is not symmetrically substituted, a mixture of regioisomers is often produced, complicating the purification process and reducing the yield of the desired product. jcu.edu.au Separating these isomeric mixtures can be difficult due to their similar physical properties.

Halogen-Metal Interconversion Strategies

Halogen-metal exchange is a powerful and widely used technique for the regioselective preparation of organometallic intermediates, which can then be converted into a variety of functionalized compounds. wikipedia.orgias.ac.in

This strategy offers a highly regioselective route to this compound. The synthesis begins with 3-bromo-2,5-dimethylthiophene (B1269913). This precursor undergoes a halogen-metal exchange reaction when treated with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). jcu.edu.aunih.gov This exchange generates a highly reactive 3-thienyllithium intermediate. The subsequent introduction of an electrophilic iodine source, such as molecular iodine (I₂), quenches the intermediate to yield the target compound, this compound, with high specificity. nih.gov This method is particularly valuable for creating specific isomers that are difficult to obtain through direct electrophilic substitution. ias.ac.in

Table 2: Halogen-Metal Exchange for Thiophene Functionalization

| Precursor | Reagent 1 | Reagent 2 | Product | Key Feature |

|---|---|---|---|---|

| 3-Bromo-2,5-dimethylthiophene | n-Butyllithium | Iodine (I₂) | This compound | High Regioselectivity |

Despite its effectiveness, the use of butyllithium (B86547) reagents presents significant challenges, particularly concerning safety and scalability. Butyllithium solutions are highly pyrophoric, igniting spontaneously upon contact with air or moisture. This necessitates the use of stringent anhydrous and inert atmosphere techniques, which can be complex and costly to implement on an industrial scale. The reactions also typically require cryogenic temperatures to control reactivity and prevent side reactions, adding to the energy costs and engineering complexity of the process. These safety and operational hurdles can limit the large-scale application of this synthetic route.

Copper(I) Iodide Mediated Halogen Exchange from 3-Bromo-2,5-dimethylthiophene

An alternative to organolithium-based methods is the copper(I) iodide (CuI) mediated halogen exchange, a type of aromatic Finkelstein reaction. unito.it This process converts 3-bromo-2,5-dimethylthiophene into its iodo-analogue by reaction with an iodide salt, such as sodium iodide (NaI), in the presence of a CuI catalyst. The reaction is often facilitated by the addition of a ligand, like N,N'-dimethylethylenediamine, and is typically carried out at elevated temperatures in a solvent such as dioxane or n-butanol. unito.it This method avoids the use of pyrophoric butyllithium reagents and cryogenic conditions, making it a potentially safer and more scalable alternative for the synthesis of this compound. unito.it

Optimization of Reaction Conditions: Solvent Effects (e.g., Quinoline (B57606), DMSO, DMF)

The choice of solvent plays a pivotal role in the efficiency and selectivity of iodination reactions. While specific studies optimizing solvents like quinoline for the synthesis of this compound are not extensively detailed in readily available literature, the principles of solvent effects in related aromatic iodinations offer valuable insights.

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents known to facilitate electrophilic aromatic substitution reactions. They can enhance the solubility of reagents and stabilize charged intermediates formed during the reaction mechanism. For instance, in multicomponent reactions for synthesizing complex thiophenes, DMSO is often used as the solvent.

Quinoline , a basic solvent, can act as a halogen scavenger or an acid acceptor, which can be beneficial in certain iodination reactions, although its application in this specific synthesis is less common.

The optimization of solvent choice is critical for maximizing yield and minimizing side-product formation, requiring empirical evaluation for each specific synthetic protocol.

Temperature Dependence and Yield Optimization (120-160°C)

Reaction temperature is a critical parameter for controlling the rate and outcome of the synthesis of this compound. While many modern iodination methods, such as those using NIS, can proceed at room temperature, certain protocols may require elevated temperatures to achieve optimal yields.

For related syntheses of substituted iodo-heterocycles, temperatures in the range of 100-120°C are sometimes employed, particularly in copper-catalyzed reactions or when less reactive starting materials are used. Heating within the 120-160°C range can significantly increase the reaction rate but also poses the risk of thermal decomposition and the formation of undesired byproducts. Therefore, careful temperature control and optimization are essential to balance reaction speed with product purity and yield.

Stoichiometric Considerations of Copper(I) Iodide

Copper(I) iodide (CuI) is a versatile catalyst frequently used in cross-coupling reactions involving organohalides, such as the Sonogashira, Suzuki, and C-S coupling reactions. uu.nl While not typically a primary reagent for the direct iodination of an aromatic ring, it is crucial in multi-step syntheses that might produce iodinated thiophenes or use them as precursors. For example, CuI is a key co-catalyst in palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom. nih.gov

In such catalytic cycles, the amount of CuI is substoichiometric, often ranging from 1 to 10 mol%. The precise stoichiometry is determined by the specific reaction, the nature of the substrates, and the ligands used, and it must be carefully optimized to ensure efficient catalytic turnover and high product yield.

Stepwise Synthetic Routes for Complex Thiophene-Based Structures

This compound serves as a versatile intermediate for the construction of more elaborate molecules, leveraging the reactivity of the carbon-iodine bond.

Conversion to Grignard Reagents for Diol Formation

The iodine atom in this compound can be readily converted into a more reactive organometallic species, such as a Grignard reagent. This transformation is typically achieved by reacting the iodothiophene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.com

The resulting Grignard reagent, (2,5-dimethylthiophen-3-yl)magnesium iodide, is a potent nucleophile. It can react with a variety of electrophiles, including ketones and aldehydes. nih.gov Specifically, reaction with a 1,2-diketone or an α-hydroxy ketone would lead to the formation of a 1,2-diol (a vicinal diol or glycol) where the thiophene moiety is attached to one of the hydroxyl-bearing carbons. This diol formation is a key step toward more complex molecular scaffolds.

Subsequent Pinacol Rearrangements for Phenanthrene (B1679779) Diol Synthesis

The 1,2-diols synthesized from the thiophene Grignard reagent can undergo an acid-catalyzed rearrangement known as the Pinacol rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction transforms a 1,2-diol into a ketone or an aldehyde through a 1,2-migration of a substituent. chemistrysteps.commychemblog.com

The mechanism involves the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. masterorganicchemistry.com Subsequently, a group from the adjacent carbon migrates to the carbocation center, leading to a rearranged, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl compound. wikipedia.org If the diol is part of a cyclic system, this rearrangement can result in ring expansion or contraction. organic-chemistry.org While the direct synthesis of a phenanthrene diol from a simple thiophene-derived diol via this method is not a commonly cited transformation, the Pinacol rearrangement represents a powerful tool for skeletal reorganization in complex synthesis. The specific outcome would depend heavily on the structure of the diol and the migratory aptitude of the substituents.

Stereoselective Synthesis of Iodothiophenes

Achieving stereoselectivity in the synthesis of substituted thiophenes is an area of significant research interest. While the this compound molecule itself is achiral, stereoselective methods become critical when synthesizing more complex, chiral thiophene derivatives.

One powerful strategy for the stereoselective synthesis of iodinated heterocycles is through iodocyclization reactions. nih.gov These reactions involve an intramolecular attack of a nucleophile onto an alkyne that has been activated by an electrophilic iodine source, such as molecular iodine. organic-chemistry.orgsci-hub.box This process can generate iodo-substituted thiophenes from suitably designed acyclic precursors, such as 1-mercapto-3-yn-2-ols. organic-chemistry.orgorganic-chemistry.org The stereochemistry of the final product can be controlled by the geometry of the starting material and the reaction conditions, making it a valuable method for accessing enantiomerically enriched thiophene derivatives. uwf.edu

Iodocyclization of (Z)-Thiobutenynes

The synthesis of this compound can be achieved through the electrophilic iodocyclization of (Z)-thiobutenynes. This methodology provides a direct route to various substituted 3-iodothiophenes under relatively mild conditions. The reaction typically involves treating a (Z)-1-en-3-ynyl sulfide (B99878) with molecular iodine (I₂) as the electrophilic source.

The general transformation proceeds by the reaction of a (Z)-thiobutenyne derivative with iodine in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE). The reaction is often carried out at room temperature or with gentle heating, leading to the formation of the corresponding 3-iodothiophene (B1329286) in good to excellent yields.

Detailed Research Findings

Research into this synthetic route has demonstrated its applicability to a range of substrates. The mechanism of the iodocyclization is believed to initiate with the electrophilic attack of iodine on the alkyne moiety of the (Z)-thiobutenyne. This leads to the formation of a cyclic iodonium (B1229267) ion intermediate. Subsequently, the sulfur atom acts as an internal nucleophile, attacking the intermediate in a 5-endo-dig cyclization fashion. The final step involves the nucleophilic attack by the iodide anion on the alkyl group attached to the sulfur atom of the resulting sulfonium (B1226848) intermediate, leading to the dealkylation and formation of the stable, aromatic 3-iodothiophene ring system. nih.gov

Studies have shown that this method is efficient for the synthesis of trisubstituted 3-iodothiophenes. researchgate.net The reaction conditions can be optimized by adjusting the solvent and temperature to achieve high yields in short reaction times, often ranging from 5 minutes to 2 hours. nih.gov

The versatility of this method is highlighted by its tolerance to various substituents on the starting (Z)-thiobutenyne, allowing for the synthesis of a library of differently substituted 3-iodothiophenes. The following table illustrates the scope of the iodocyclization of (Z)-1-en-3-ynyl(butyl)sulfanes to produce various 3-iodothiophenes. nih.gov

Table 1: Synthesis of 3-Iodothiophenes via Iodocyclization of (Z)-Thiobutenynes

| Entry | R¹ | R² | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ph | H | CH₂Cl₂ | rt | 2 h | 85 |

| 2 | Ph | Me | CH₂Cl₂ | rt | 2 h | 88 |

| 3 | 4-MeC₆H₄ | H | CH₂Cl₂ | rt | 2 h | 86 |

| 4 | 4-MeOC₆H₄ | H | CH₂Cl₂ | rt | 2 h | 82 |

| 5 | 4-ClC₆H₄ | H | CH₂Cl₂ | rt | 2 h | 89 |

| 6 | 2-thienyl | H | CH₂Cl₂ | rt | 2 h | 80 |

| 7 | n-Pr | H | DCE | 70 | 5 min | 92 |

Data sourced from a study on the iodocyclization of (Z)-1-en-3-ynyl(butyl)sulfanes. nih.gov

Advanced Applications of 3 Iodo 2,5 Dimethylthiophene in Materials Science and Organic Electronics

Precursor in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the precise formation of carbon-carbon bonds. 3-Iodo-2,5-dimethylthiophene is an excellent electrophilic partner in these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to transition metal catalysts, such as palladium, nickel, and iron complexes. This reactivity allows for the coupling of the 2,5-dimethyl-3-thienyl moiety with a wide array of nucleophilic partners.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. This compound is a key starting material for the synthesis of photochromic diarylethenes, a class of molecular switches that undergo reversible color and structural changes upon irradiation with light.

In a typical synthetic route, this compound is first converted into its corresponding boronic acid or boronic ester derivative. This intermediate is then coupled with another aryl halide, often a derivative of 1,2-dichlorohexafluorocyclopentene, to form the final diarylethene product. The methyl groups at the 2- and 5-positions of the thiophene (B33073) ring are crucial, as they prevent unwanted oxidation and side reactions, thereby enhancing the thermal stability and fatigue resistance of the resulting photoswitch. nih.gov The properties of these molecules can be finely tuned by modifying the substituents on the thiophene rings, a process facilitated by the versatility of the Suzuki-Miyaura reaction.

Table 1: Example of Suzuki-Miyaura Reaction for Diarylethene Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

|---|

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is particularly valuable for the synthesis of conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electronic and optical properties. These materials are central to the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.

This compound can be coupled with organostannane derivatives of other aromatic or heteroaromatic systems to create well-defined conjugated oligomers and polymers. The reaction is known for its tolerance to a wide variety of functional groups, allowing for the synthesis of complex and highly functionalized materials. wikipedia.org The incorporation of the 2,5-dimethyl-3-thienyl unit can influence the polymer's solubility, morphology, and electronic energy levels, which are critical parameters for device performance.

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org this compound can react with a Grignard reagent, such as an arylmagnesium bromide, to form a new C-C bond. This method is particularly useful for synthesizing unsymmetrical biaryls and has been applied to the production of polythiophenes, which are important materials in organic electronics. wikipedia.org The reaction of a 3-halothiophene with an alkylmagnesium halide in the presence of a nickel catalyst is an established method for producing 3-alkylthiophenes. google.com

In addition to traditional cross-coupling methods, direct arylation has emerged as a more atom-economical strategy. This approach involves the formation of a C-C bond by activating a C-H bond of one aromatic compound and coupling it with an aryl halide. While this reaction does not utilize the iodo group of this compound as a leaving group, it is a relevant modern technique for functionalizing the thiophene core. For instance, the direct arylation of 2,5-disubstituted thiophenes can occur at the C-H bonds of the 3- or 4-positions, providing an alternative route to complex thiophene-containing molecules. researchgate.net

Table 2: Comparison of C-C Coupling Methods for this compound

| Coupling Reaction | Nucleophile | Catalyst (Typical) | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance |

| Stille | Organotin | Palladium | Tolerance to diverse functional groups |

In recent years, there has been a significant push towards using more sustainable and earth-abundant metals in catalysis. Iron, being inexpensive and having low toxicity, has emerged as a promising alternative to precious metals like palladium. longdom.org Iron-catalyzed cross-coupling reactions, often involving Grignard reagents, have been developed for forming C-C bonds. longdom.orgprinceton.edu These reactions can proceed through various mechanisms, and iron catalysts have been shown to be effective in coupling aryl halides with organometallic reagents. longdom.org this compound, as an aryl iodide, is a suitable electrophile for such iron-catalyzed transformations, offering a greener and more cost-effective pathway to valuable organic materials. While less developed than palladium-based systems, iron catalysis represents a significant area of ongoing research with the potential for more sustainable chemical manufacturing. princeton.edu

Development of Photochromic Materials

Photochromic materials are compounds that can reversibly change their chemical structure and, consequently, their absorption spectra (color) upon exposure to specific wavelengths of light. This property makes them highly attractive for applications such as optical data storage, smart windows, and molecular switches.

Thiophene-based compounds, particularly diarylethenes, are among the most promising classes of photochromic materials due to their excellent thermal stability, high fatigue resistance, and significant changes in absorption upon photoswitching. The core structure of these photoswitches often consists of a central double bond, typically part of a perfluorocyclopentene ring, connected to two aromatic units.

This compound is a fundamental precursor for the synthesis of the thiophene "aryl" units in these diarylethene photoswitches. nih.gov The 2,5-dimethyl-3-thienyl group, derived from this starting material, provides the necessary structural components for efficient photochromic behavior. Upon irradiation with ultraviolet light, the diarylethene undergoes a conrotatory 6π-electrocyclization reaction to form a colored, closed-ring isomer. This process is reversible, and the original, colorless open-ring form can be regenerated by irradiation with visible light. The methyl groups at the 2- and 5-positions are critical for the performance of these molecular switches, as they lock the molecule in the photoactive conformation and prevent degradation pathways, leading to high reversibility and durability. nih.gov The synthesis of both symmetric and asymmetric diarylethenes, where the two aryl units are different, allows for the fine-tuning of the photochromic properties, such as the absorption wavelengths of the two states and the quantum yields of the photoswitching process. mpg.de

Table 3: Photochromic Properties of a Diarylethene Derived from a 2,5-dimethyl-3-thienyl unit

| Isomer Form | Color | Absorption Maximum (λmax) | Trigger for Switching |

|---|---|---|---|

| Open-ring | Colorless | UV region | UV light irradiation |

Applications in Optical Recording, Full-Color Displays, and Information Storage

The development of materials for optical data storage, full-color displays, and information storage often relies on photochromic compounds, which can reversibly change their optical properties upon irradiation with light. Thiophene derivatives are essential in the synthesis of these materials iucr.orgresearchgate.net. The principle behind their application in data storage lies in the ability of photochromic molecules to exist in two stable or metastable states with different absorption spectra. Information can be written by inducing a transition from one state to the other with a specific wavelength of light, and "erased" by using a different wavelength or another stimulus to revert to the original state.

Diarylethenes are a prominent class of photochromic molecules widely studied for these applications, and their synthesis often incorporates thiophene units. The photochromic properties of these molecules, such as their coloration and fatigue resistance, are highly tunable by modifying the structure of the thiophene moiety and the substituents attached to it.

Control of Photochromic Properties via UV/Visible Light Irradiation

The photochromic behavior of materials derived from thiophene precursors can be precisely controlled by irradiation with UV and visible light. For instance, aza-diarylethenes, which are analogs of diarylethenes containing a nitrogen atom at a reactive site, exhibit reversible photochromism. nih.gov Upon irradiation with UV light, these compounds can undergo a color change, for example, to a deep yellow, and can be returned to their colorless state by exposure to visible light nih.gov. This reversible switching between two distinct states forms the basis of their application in optical memory and photoswitches.

The thermal stability of the different states is a critical factor for practical applications. While some aza-diarylethenes exhibit fast thermal reversibility (T-type photochromism), chemical modifications, such as the oxidation of the thiophene ring, can influence the thermal stability of the isomers and lead to photochemically reversible (P-type) photochromism nih.gov.

Design of Aza-Diarylethene Photoswitches with Reversible C=N Bond Formation

Aza-diarylethenes represent a significant advancement in the field of molecular photoswitches. Unlike traditional diarylethenes that form a carbon-carbon bond upon photocyclization, some aza-diarylethenes can undergo a reversible C=N bond formation. nih.govchemrxiv.orgresearchgate.net This unique reactivity opens up new avenues for designing sophisticated molecular systems with multi-state switching capabilities.

Recent research has led to the development of zwitterionic aza-diarylethenes that allow for fully reversible photoswitching between three distinct states. nih.govchemrxiv.orgresearchgate.net These systems can be switched between a neutral open form and two different zwitterionic closed forms using different wavelengths of light. This three-state photoswitching provides a more complex and versatile platform for advanced applications in data storage and molecular machinery.

Table 1: Comparison of Diarylethene and Aza-Diarylethene Photoswitches

| Feature | Diarylethenes | Aza-Diarylethenes |

|---|---|---|

| Reactive Site | Carbon-Carbon bond formation | Carbon-Nitrogen bond formation |

| Switching Mechanism | Photochemically reversible (P-type) | Can be T-type or P-type depending on structure |

| Number of States | Typically two-state switching | Can exhibit two- or three-state switching |

| Potential Applications | Data storage, smart materials | Data storage, smart materials, photopharmacology |

Organic Light-Emitting Diodes (OLEDs) and Organic Conductors

Thiophene derivatives are fundamental components in the development of organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and organic conductors. iucr.orgresearchgate.netunito.it The π-conjugated system of the thiophene ring facilitates charge transport, a key property for these applications. In OLEDs, organic materials are used to create light-emitting layers, and the efficiency and color of the emission can be tuned by modifying the chemical structure of the organic molecules.

Polythiophenes, particularly regioregular poly(3-hexylthiophene) (P3HT), are widely studied conductive polymers. unito.it The synthesis of such polymers often starts from halogenated thiophene monomers, where this compound can be a valuable precursor. The arrangement of the polymer chains in the solid state significantly impacts the material's conductivity and performance in devices.

Organic conductors, on the other hand, are materials that can conduct electricity without the need for inorganic elements. Thiophene-based materials have shown promise in this area, with their conductivity being tunable through chemical doping and structural modifications.

Thiophene-Based Azo Scaffolds in Functional Materials

Thiophene-based azo dyes are a class of compounds that combine the electronic properties of the thiophene ring with the photoresponsive nature of the azo group (-N=N-). espublisher.comespublisher.comresearchgate.netsapub.org These materials have found applications in various fields due to their versatile properties.

Optical Data Storage and Non-linear Optics (NLO)

The reversible trans-cis isomerization of the azo group upon light irradiation makes thiophene-based azo dyes suitable candidates for optical data storage. espublisher.com This photoisomerization leads to a change in the refractive index and absorption spectrum of the material, which can be used to record and read information.

Furthermore, thiophene-based azo compounds often exhibit significant non-linear optical (NLO) properties. espublisher.com NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of these materials can be enhanced by designing molecules with a strong intramolecular charge transfer, which is often achieved by incorporating electron-donating and electron-accepting groups connected through the π-conjugated thiophene-azo bridge.

Table 2: Research Findings on Thiophene Derivatives in NLO

| Compound Type | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Phenylethenylthiophene derivatives | Exhibit non-centrosymmetric arrangement ideal for NLO activity. | Second Harmonic Generation (SHG) | |

| (Bi)thiophene derivatives with di(tri)cyanovinyl acceptors | Optical properties can be tailored by adjusting the length of the π-conjugated system. | Nonlinear optical materials | researchgate.net |

Dye-Sensitized Solar Cells (DSSCs) and Transistors

In the field of renewable energy, thiophene-based azo dyes are investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). espublisher.com In a DSSC, the dye absorbs sunlight and injects an electron into a semiconductor material, initiating the generation of electric current. The efficiency of a DSSC is highly dependent on the properties of the dye, such as its absorption spectrum, energy levels, and stability. Researchers are actively designing novel thiophene-based dyes to improve the power conversion efficiency of these solar cells. The rigidity and planarity of the thiophene rings in the dye structure have been shown to have a positive effect on the performance of DSSCs. nih.gov

Thiophene derivatives are also key components in Organic Field-Effect Transistors (OFETs). researchgate.netjcu.edu.au OFETs are the fundamental building blocks of organic electronics, and their performance relies on the charge carrier mobility of the organic semiconductor. Thiophene-based oligomers and polymers have demonstrated high charge carrier mobilities, making them suitable for applications in flexible displays, sensors, and RFID tags. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Diiodo-2,5-dimethylthiophene |

| Aza-diarylethene |

| Diarylethene |

| Poly(3-hexylthiophene) (P3HT) |

| Phenylethenylthiophene |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of substituted thiophenes is continuously evolving, with a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. Traditional methods are often being replaced by innovative strategies that reduce waste, avoid harsh reagents, and utilize more benign reaction conditions.

Future efforts will likely focus on transition-metal-free reactions, which offer an economical and sustainable alternative to metal-catalyzed processes. organic-chemistry.org For instance, strategies involving the chemoselective heterocyclization of bromoenynes using potassium xanthogenate (EtOCS₂K) as a thiol surrogate in a water-based solvent system represent a green approach to forming the thiophene (B33073) ring. organic-chemistry.org Another promising avenue is the skeletal editing of other heterocyclic systems, such as the conversion of pyridines to thiophenes using elemental sulfur, which provides a novel disconnection approach to thiophene synthesis. researchgate.net

Palladium-catalyzed reactions remain a powerful tool, and research is ongoing to improve their sustainability. This includes developing recyclable catalytic systems, such as using PdI₂/KI in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄) for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. nih.gov Such systems allow for the quantitative conversion of substrates and easy recycling of the catalyst. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Reagents | Sustainability Aspect |

| Sulfuration/Cyclization | Transition-metal-free heterocyclization of bromoenynes. organic-chemistry.org | EtOCS₂K, H₂O | Avoids transition metals; uses water as a solvent. organic-chemistry.org |

| Skeletal Editing | Formal [4+1] reaction converting pyridines to thiophenes. researchgate.net | Elemental Sulfur | Utilizes an abundant and inexpensive reagent under mild conditions. researchgate.net |

| Palladium-Catalyzed Heterocyclodehydration | Cyclization of 1-mercapto-3-yn-2-ols. nih.gov | PdI₂/KI | Can be performed in recyclable ionic liquids. nih.gov |

| Direct C-H Arylation | Couples aryl halides directly with the thiophene C-H bond. organic-chemistry.org | Bis(alkoxo)palladium complex | Phosphine-free catalyst system with low catalyst loading. organic-chemistry.org |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize these novel synthetic pathways, a deeper understanding of reaction mechanisms and kinetics is essential. Advanced spectroscopic techniques are moving beyond simple final product characterization to enable real-time, in-situ monitoring of chemical transformations.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is particularly powerful for this purpose. researchgate.netmdpi.com In-situ FTIR spectroscopy can be used to study the adsorption and reaction of thiophene derivatives on catalyst surfaces, providing molecular-level information about reaction intermediates and surface-bound species. researchgate.net This allows researchers to observe processes like the formation of σ-bonded species during hydrodesulfurization reactions as they occur. researchgate.net Raman spectroscopy offers complementary information by probing the vibrational modes of molecules and is well-suited for on-line monitoring without invasive sampling. mdpi.com

UV/Visible and fluorescence spectroscopy also serve as valuable tools for real-time analysis, especially in bioprocesses, and these principles are transferable to organic synthesis. mdpi.com These methods can monitor the concentration of aromatic compounds and track the progress of reactions involving chromophoric species. mdpi.comnih.gov The application of these techniques provides a continuous stream of data, enabling precise control over reaction parameters and leading to improved yields and purity.

Computational Design and Prediction of Novel Thiophene-Based Materials

The development of new materials is increasingly driven by computational chemistry, which allows for the design and prediction of properties before undertaking complex and time-consuming synthesis. cmu.edu For materials derived from 3-iodo-2,5-dimethylthiophene, computational methods like Density Functional Theory (DFT) are invaluable for predicting their optoelectronic characteristics.

Researchers use DFT calculations to model the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of novel thiophene-based dyes and polymers. researchgate.net This predictive capability is crucial for tuning the material's band gap, which determines its absorption and emission properties. researchgate.net By computationally screening various donor and acceptor groups that could be coupled to the this compound core, scientists can identify the most promising candidates for applications in devices like dye-sensitized solar cells. researchgate.net

Furthermore, computational models can predict the geometric structure of complex molecules, such as thiophene-based macrocycles, which influences their solid-state packing and charge transport properties. rsc.org This synergy between theoretical prediction and experimental validation accelerates the discovery of materials with tailored functionalities. researchgate.net

Expansion of Applications in Emerging Technologies (e.g., Quantum Dots, Bioelectronics)

The unique electronic properties of thiophene-based compounds make them ideal candidates for integration into next-generation technologies. The ability to form well-defined conjugated systems through cross-coupling reactions at the 3-position of this compound opens doors to sophisticated applications.

Quantum Dots (QDs): Thiophene-based ligands are being explored to modify the surface of quantum dots, creating hybrid materials with novel functionalities. For example, a photosensitive ligand, perfluoro-1,2-bis(2-iodo-5-methylthien-4-yl)cyclopentene, has been synthesized for use in creating quantum dot films with switchable photoconductivity. rsc.org In such systems, the thiophene-containing ligand acts as a cross-linker between QDs, and its electronic properties can be altered with light, thereby controlling the electronic communication between the dots. rsc.org

Bioelectronics: Thiophene oligomers and polymers are finding extensive use in bioelectronics, including sensors and tools for cellular imaging. nih.govmdpi.com Their semiconducting nature, combined with opportunities for functionalization to ensure biocompatibility, makes them highly suitable for interfacing with biological systems. nih.gov Conjugated oligomers based on thiophene can be designed to exhibit specific fluorescence properties that respond to their biological environment, enabling applications in diagnostics and long-term in-vivo monitoring. mdpi.com

Development of Smart Materials with Tunable Optoelectronic Properties

A major goal in materials science is the creation of "smart" materials whose properties can be actively controlled. Thiophene-based systems are at the forefront of this research due to the tunability of their electronic structure. researchgate.net By strategically modifying the molecular architecture, researchers can fine-tune the optoelectronic properties of materials derived from precursors like this compound.

One effective strategy is the creation of donor-acceptor (D-A) π-systems. By incorporating electron-deficient units into a thiophene-based polymer or macrocycle, the material's absorption spectrum can be broadened and red-shifted, and its redox potentials can be precisely adjusted. rsc.org This approach is used to develop materials for organic photovoltaics and photodetectors. rsc.org

The substitution pattern on the thiophene ring also has a profound impact on the material's properties. rsc.org Introducing different functional groups allows for the modulation of HOMO/LUMO levels, which in turn controls the emission color in organic light-emitting diodes (OLEDs) or the charge mobility in organic field-effect transistors (OFETs). researchgate.netmdpi.com Research into thieno[3,4-b]thiophene-based small molecules has demonstrated that properties can be optimized through careful consideration of quinoid-resonance effects, regiochemistry, and side-chain engineering, leading to materials with full-color tunable emissions and high fluorescence quantum yields. acs.orgacs.org

| Material Class | Tuning Strategy | Target Application | Reference Property |

| Polyphosphazenes | Side-chain chemistry (chemical oxidation). researchgate.net | Organic Electronics | Modulated optical and electronic properties. researchgate.net |

| Thiophene Macrocycles | Incorporation of electron-deficient units (D-A system). rsc.org | OFETs, Photodetectors | Red-shifted absorption, more positive redox potentials. rsc.org |

| Thieno[3,4-b]thiophene Small Molecules | Quinoid-resonance effect, regiochemistry. acs.org | OLEDs, OPVs | Full-color tunable emissions, high fluorescence quantum yields. acs.orgacs.org |

| Benzothiophene S,S-dioxide Dyes | Variation of donor and acceptor groups. rsc.org | Solar Cells | Tunable LUMO energy levels around -4 eV. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.